2-Chloroacetophenone

Description

The main uses for 2-chloroacetophenone are in tear gas and in chemical Mace. It is a potent eye, throat, and skin irritant. Acute (short-term) inhalation exposure of humans causes burning of the eyes with lacrimation, some degree of blurred vision, possible corneal damage, irritation and burning of the nose, throat, and skin, and burning in the chest with dyspnea. Acute dermal exposure is irritating and can result in first, second, and third degree chemical burns in humans. Squamous hyperplasia of the nasal respiratory epithelium was reported in rats chronically exposed (long-term) via inhalation. EPA has not classified 2-chloroacetophenone with respect to potential carcinogenicity.

Mace Oil is the essential oil of the nutmeg (Myristica fragrans). Mace oil is used as a flavoring and in pharmaceuticals for its analgesic, antispasmodic, laxative, and stimulant activities.

A potent eye, throat, and skin irritant. One of its uses is as a riot control agent.

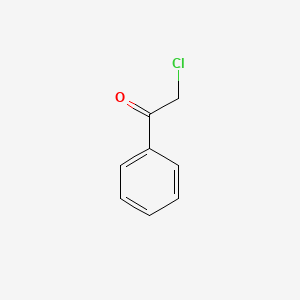

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMACFCSSMIZSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5COCH2Cl, Array, C8H7ClO | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020293 | |

| Record name | 2-Chloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloroacetophenone appears as a white crystalline solid. Denser than water and insoluble in water. Hence sinks in water. A lachrymator: vapors are very irritating to the eyes. Has a floral odor. Used as a riot control agent., Colorless to gray crystalline solid with a sharp, irritating odor; [NIOSH], COLOURLESS-TO-GREY CRYSTALS., Colorless to gray crystalline solid with a sharp, irritating odor. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Chloroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

441 to 442 °F at 760 mmHg (NTP, 1992), 247 °C, 244-245 °C, 472 °F | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

244 °F (NTP, 1992), 244 °F, 118 °C (closed cup), 244 °F (118 °C) (Closed cup), 118 °C c.c. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Chloroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water, Very soluble in ethanol, ethyl ether, benzene; soluble in acetone, petroleum ether, Soluble in carbon disulfide, Solubility in water, g/100ml at 25 °C: 1.64 | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.32 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.324 g/cu cm at 15 °C, Solid density at 20 °C = 1.318 g/cc; liquid density at 58 °C = 1.187 g/cc, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.32 | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.32 (Air = 1), Relative vapor density (air = 1): 5.3, 5.2 | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0054 mmHg at 68 °F (NTP, 1992), 0.005 [mmHg], Vapor pressure: 0 °C, 0.0026 mm Hg; 20 °C, 0.0041 mm Hg; 52 °C, 0.152 mm Hg., 5.4X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.7, 0.005 mmHg | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Chloroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Crystals from dilute alcohol, carbon tetrachloride, or light petroleum, Solid at 20 °C, Colorless to gray crystalline solid, White crystals, Plates from dilute alcohol; rhombic leaves from petroleum ether | |

CAS No. |

532-27-4, 8007-12-3 | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | omega-Chloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mace oil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008007123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-chloro-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MACE OIL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88B5039IQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

133.7 °F (NTP, 1992), 56.5 °C, 54-59 °C, 134 °F | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETOPHENONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/389 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

2-Chloroacetophenone CAS number 532-27-4 properties

An In-depth Technical Guide to 2-Chloroacetophenone (CAS 532-27-4) for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Chloroacetophenone, also known by numerous synonyms including phenacyl chloride and the military designation CN, is an aromatic ketone of significant interest in synthetic chemistry.[1][2][3] While historically recognized for its potent lachrymatory properties and use as a riot control agent, its primary value in the modern laboratory lies in its role as a versatile electrophilic building block.[1][2][4][5] The presence of a reactive α-chloro group adjacent to a carbonyl-activated benzene ring makes it a valuable precursor for a wide array of pharmaceuticals, agrochemicals, and other complex organic molecules.[4][6] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and critical safety protocols, designed for professionals in research and development.

Core Chemical Identity and Physical Properties

2-Chloroacetophenone (C₈H₇ClO) is a white to gray crystalline solid at standard conditions, often characterized by a sharp, irritating odor, though some describe it as floral at low concentrations.[1][7][8][9] Its physical state and high reactivity demand careful handling and a thorough understanding of its properties, which are summarized below.

Table 1: Physicochemical Properties of 2-Chloroacetophenone

| Property | Value | Source(s) |

| CAS Number | 532-27-4 | [1][10] |

| Molecular Formula | C₈H₇ClO | [1][10][11] |

| Molecular Weight | 154.59 g/mol | [1][7] |

| Appearance | Colorless to gray crystalline solid | [1][7][12] |

| Melting Point | 54-56 °C | [4][5][13] |

| Boiling Point | 244-245 °C | [4][5][13] |

| Density | 1.324 g/mL at 25 °C | [4][12][13] |

| Vapor Pressure | 0.0054 mmHg at 20 °C | [8][12] |

| Flash Point | 104.8 °C (221 °F) (Closed Cup) | [12] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene | [1][5][12][14] |

| IUPAC Name | 2-chloro-1-phenylethanone | [1][15] |

| Synonyms | Phenacyl chloride, ω-Chloroacetophenone, α-Chloroacetophenone, Tear Gas, CN | [1][2][4][11][13] |

Synthesis and Mechanism: The Friedel-Crafts Acylation Approach

The most common and industrially significant method for synthesizing 2-chloroacetophenone is the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[16][17]

Causality of Experimental Design:

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[16] The choice of AlCl₃ as a catalyst is critical; it coordinates with the chloroacetyl chloride to generate a highly electrophilic acylium ion (or a strongly polarized complex), which is then attacked by the nucleophilic π-system of the benzene ring.[16] The reaction must be conducted under anhydrous conditions because water would hydrolyze the AlCl₃ catalyst, rendering it inactive. The deactivation of the product ketone by complexation with AlCl₃ prevents further acylation, leading to a mono-substituted product.[17]

Caption: Friedel-Crafts Acylation Mechanism for 2-Chloroacetophenone Synthesis.

Protocol: Laboratory Scale Synthesis of 2-Chloroacetophenone

This protocol is illustrative. All work must be performed by qualified personnel in a certified chemical fume hood with appropriate PPE.

-

Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or an acid gas trap).

-

Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 eq) and a dry, non-polar solvent such as dichloromethane or carbon disulfide.

-

Reactant Addition: Cool the suspension in an ice bath (0-5 °C). Add chloroacetyl chloride (1.0 eq) dropwise from the addition funnel to the stirred suspension.

-

Benzene Addition: Subsequently, add benzene (1.0 eq) dropwise, maintaining the temperature below 10 °C. The rate of addition must be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of starting material.

-

Workup: Carefully and slowly pour the reaction mixture over crushed ice and concentrated hydrochloric acid. This step quenches the reaction and hydrolyzes the aluminum complexes.

-

Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two to three times.

-

Purification: Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography to yield pure 2-chloroacetophenone.[18]

Reactivity and Biological Mechanism of Action

The synthetic utility and biological activity of 2-chloroacetophenone stem from its nature as a potent SN2 alkylating agent.[19] The chlorine atom is an excellent leaving group, and the adjacent carbonyl group strongly withdraws electron density, making the α-carbon highly electrophilic and susceptible to attack by nucleophiles.

This reactivity is the basis of its lachrymatory and irritant effects. In biological systems, it readily reacts with nucleophilic residues on proteins, most notably the sulfhydryl (-SH) groups of cysteine.[19] This alkylation leads to the inhibition of key enzymes, such as lactic dehydrogenase, disrupting cellular processes and triggering a neurogenic inflammatory response, which manifests as intense pain, irritation, and tearing.[19][20]

Caption: General SN2 alkylation mechanism of 2-chloroacetophenone.

Applications in Drug Development and Organic Synthesis

Beyond its historical use, 2-chloroacetophenone is a cornerstone intermediate for constructing more complex molecular architectures.

-

Pharmaceutical Synthesis: It serves as a precursor in the synthesis of various pharmaceutical compounds.[4][15] Its reactivity allows for the introduction of the phenacyl moiety into a target molecule. It is used in the development of analgesics, anti-inflammatory drugs, antihistamines (like Chlorpheniramine), and antipsychotics.[4][6][21]

-

Heterocyclic Chemistry: It is a key starting material for synthesizing a wide range of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles, which are prevalent scaffolds in medicinal chemistry.[14]

-

Agrochemicals: The compound is used to produce certain insecticides and herbicides.[4]

-

Fragrance and Dyes: It finds applications as an intermediate in the fragrance and dye industries.[4][6][15]

Toxicology and Safe Handling Protocols

2-Chloroacetophenone is classified as highly toxic and corrosive.[8][10][22] Exposure via any route (inhalation, dermal contact, ingestion, or eye contact) can cause severe injury.[1][7][9] It is a potent lachrymator, causing immediate and severe eye irritation, pain, and tearing.[1][10][23]

Table 2: Acute Toxicity Data

| Route | Species | Value | Source(s) |

| LD₅₀ Oral | Rat | 50 mg/kg | [10][22] |

| LC₅₀ Inhalation | Rat | 0.159 mg/L | [10] |

| LD₅₀ Intraperitoneal | Rat | 36 mg/kg | [22] |

| LD₅₀ Intravenous | Rabbit | 30 mg/kg | [22] |

Mandatory Safety and Handling Workflow

Adherence to a strict safety protocol is non-negotiable. The following workflow must be implemented without deviation.

Caption: Mandatory safety workflow for handling 2-chloroacetophenone.

Emergency & First Aid Procedures

-

Inhalation: Immediately move the victim to fresh air.[10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate, urgent medical attention.[10][24]

-

Skin Contact: Immediately remove all contaminated clothing.[25] Flush the affected skin with large amounts of water for at least 15 minutes, followed by washing with soap and water.[23][25] Seek immediate medical attention as chemical burns can result.[7][9]

-

Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[10][25] Remove contact lenses if present and easy to do.[25] Urgent ophthalmological attention is required.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and provide two glasses of water to drink. Seek immediate medical attention.[10]

Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive and toxic materials.[8][10][25] Keep away from incompatible materials and moisture.[8][25] All waste must be treated as hazardous and disposed of according to local, state, and federal regulations.[8]

Spectral Data for Characterization

Structural confirmation and purity analysis are typically performed using standard spectroscopic methods. Researchers can find reference spectra in various databases.

-

¹H NMR: The proton NMR spectrum is characteristic and can be found in databases like ChemicalBook.[26]

-

¹³C NMR: Provides information on the carbon skeleton.

-

IR Spectroscopy: The infrared spectrum will show a strong absorption for the carbonyl (C=O) group and peaks corresponding to the aromatic ring and C-Cl bond.[27]

-

Mass Spectrometry: Useful for determining the molecular weight and fragmentation pattern.[27]

Conclusion

2-Chloroacetophenone (CAS 532-27-4) is a chemical of dual character. Its history as a tear gas underscores its significant biological activity and hazardous nature. For the modern researcher, however, its true value is realized in its controlled application as a highly reactive and versatile intermediate. A thorough understanding of its properties, synthetic pathways, and reactivity, coupled with an unwavering commitment to rigorous safety protocols, allows scientists to effectively leverage this compound for the synthesis of novel pharmaceuticals and other valuable materials.

References

-

PubChem. (n.d.). 2-Chloroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). 2-Chloroacetophenone. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 2-Chloroacetophenone | 532-27-4. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-chloroacetophenone. Retrieved from [Link]

- Charkit Chemical Corporation. (n.d.). Material Safety Data Sheet: 2-Chloroacetophenone.

-

Centers for Disease Control and Prevention (CDC). (n.d.). Chloroacetophenone (CN): Riot Control/Tear Agent. NIOSH. Retrieved from [Link]

- CymitQuimica. (2023). 2'-Chloroacetophenone Safety Data Sheet.

- Synquest Labs. (n.d.). 2'-Chloroacetophenone Safety Data Sheet.

- Olajos, E. J., & Salem, H. (2001). Riot control agents: pharmacology, toxicology, biochemistry and chemistry. Journal of Applied Toxicology, 21(5), 355-391.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloroacetophenone: Comprehensive Overview and Applications. Retrieved from [Link]

- Blain, P. G. (2003). Riot control agents. Medical toxicology.

-

MDPI. (n.d.). Structural Insights into the Nonmutagenicity of 2-Haloacetophenone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

NIST. (n.d.). Acetophenone, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

- Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

National Toxicology Program. (1990). TR-379: 2-Chloroacetophenone (CASRN 532-27-4) in F344/N Rats and B6C3F1 Mice (Inhalation Studies). Retrieved from [Link]

Sources

- 1. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chloroacetophenone (CN): Riot Control/Tear Agent | NIOSH | CDC [cdc.gov]

- 3. scispace.com [scispace.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. CAS 532-27-4 | 2-Chloroacetophenone | Sancai industry [sancaiindustry.com]

- 7. epa.gov [epa.gov]

- 8. sds.chemtel.net [sds.chemtel.net]

- 9. 2-Chloroacetophenone | 532-27-4 [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 2-Chloroacetophenone purum, = 98.0 GC 532-27-4 [sigmaaldrich.com]

- 12. 2-chloroacetophenone, 532-27-4 [thegoodscentscompany.com]

- 13. 2-Chloroacetophenone purum, = 98.0 GC 532-27-4 [sigmaaldrich.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Friedel–Crafts Acylation [sigmaaldrich.com]

- 17. Friedel-Crafts Acylation [organic-chemistry.org]

- 18. guidechem.com [guidechem.com]

- 19. Uses of Chloroacetophenone_Chemicalbook [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. Page loading... [wap.guidechem.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. 2-CHLOROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 24. synquestlabs.com [synquestlabs.com]

- 25. static.cymitquimica.com [static.cymitquimica.com]

- 26. 2-Chloroacetophenone(532-27-4) 1H NMR [m.chemicalbook.com]

- 27. Acetophenone, 2-chloro- [webbook.nist.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-1-phenylethanone

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-chloro-1-phenylethanone (CAS 532-27-4), a versatile α-haloketone of significant interest to researchers, scientists, and professionals in drug development. Also known by synonyms such as phenacyl chloride and ω-chloroacetophenone, this compound is a pivotal intermediate in a multitude of organic syntheses.[1][2] Its heightened reactivity, stemming from the presence of a chlorine atom alpha to a carbonyl group, makes it an invaluable building block for constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1] This document delves into its spectroscopic signature, reactivity profile with a focus on nucleophilic substitution reactions, established experimental protocols, and critical safety considerations, offering field-proven insights to guide its effective and safe utilization in a laboratory setting.

Core Chemical and Physical Properties

2-Chloro-1-phenylethanone is a crystalline solid at room temperature, typically appearing as white to light yellow or gray crystals.[1][2][3] It is characterized by a sharp, irritating odor.[3] A thorough understanding of its fundamental physical properties is paramount for its appropriate handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-1-phenylethanone | [3][4] |

| Synonyms | Phenacyl chloride, ω-Chloroacetophenone, α-Chloroacetophenone | [3][5] |

| CAS Number | 532-27-4 | [3][5] |

| Molecular Formula | C₈H₇ClO | [6] |

| Molecular Weight | 154.59 g/mol | [3][6] |

| Melting Point | 54-56 °C (129-133 °F) | [1][2][3] |

| Boiling Point | 244-245 °C (471-473 °F) | [1][2] |

| Density | 1.324 g/mL at 25 °C | [7] |

| Appearance | White to light yellow/gray crystalline solid | [1][2][3] |

| Solubility | Insoluble in water; Soluble in acetone, alcohol, benzene, and ether. | [7] |

Spectroscopic Characterization: The Molecular Fingerprint

The unambiguous identification of 2-chloro-1-phenylethanone relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data, which serves as a crucial reference for compound verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum, the methylene protons (–CH₂–) adjacent to the chlorine atom and the carbonyl group would appear as a singlet. The aromatic protons of the phenyl group would resonate further downfield, likely as a multiplet.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon, typically in the downfield region. The methylene carbon attached to the chlorine atom would also have a distinct chemical shift. The aromatic carbons would appear as a set of signals in the aromatic region of the spectrum. While specific data for 2-chloro-1-phenylethanone can vary slightly based on the solvent and instrument, related structures provide valuable reference points. For instance, in a similar compound, 2-[(4-chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, the carbonyl carbon appears at 190.20 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum of 2-chloro-1-phenylethanone is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Other key peaks include those for C-H stretching of the aromatic ring and the methylene group, as well as C-Cl stretching. The NIST/EPA Gas-Phase Infrared Database provides a reference spectrum for this compound.[9]

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), 2-chloro-1-phenylethanone will exhibit a molecular ion peak (M⁺). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), an M+2 peak with approximately one-third the intensity of the M⁺ peak is expected.[10] Common fragmentation patterns include the loss of a chlorine radical (•Cl) and the formation of the benzoyl cation (C₆H₅CO⁺), which is often a prominent peak.[11][12] The NIST Mass Spectrometry Data Center provides reference mass spectral data for this compound.[13][14]

Reactivity and Mechanistic Insights: The SN2 Pathway

The synthetic utility of 2-chloro-1-phenylethanone is largely dictated by the electrophilic nature of the α-carbon, which is activated by both the adjacent carbonyl group and the chlorine atom. This makes it highly susceptible to nucleophilic substitution, primarily proceeding through an SN2 (bimolecular nucleophilic substitution) mechanism.[15]

The SN2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (chloride ion).[16][17] This "backside attack" results in an inversion of stereochemistry if the α-carbon is a chiral center.[16] The transition state involves a trigonal bipyramidal geometry where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom.[16]

The presence of the carbonyl group enhances the reactivity of the α-carbon towards nucleophiles by withdrawing electron density, making the carbon more electrophilic. It also helps to stabilize the transition state.[15]

Caption: Generalized Sɴ2 mechanism for 2-chloro-1-phenylethanone.

Key Applications in Organic Synthesis

2-Chloro-1-phenylethanone serves as a versatile precursor for a wide range of organic molecules. Its ability to undergo nucleophilic substitution with various nucleophiles allows for the introduction of diverse functional groups.

Synthesis of Substituted Cathinones

The reaction of 2-chloro-1-phenylethanone with primary and secondary amines is a fundamental method for synthesizing substituted cathinone derivatives, which are of significant interest in medicinal chemistry.[15]

Synthesis of α-Azido Ketones

Nucleophilic substitution with sodium azide provides a straightforward route to α-azido ketones. These compounds are valuable intermediates for the synthesis of amino ketones and various nitrogen-containing heterocycles.[15]

Experimental Protocols

The following protocols are provided as a guide for common laboratory procedures involving 2-chloro-1-phenylethanone.

Purification by Recrystallization

Causality: Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.

Step-by-Step Methodology:

-

Solvent Selection: In a test tube, dissolve a small amount of crude 2-chloro-1-phenylethanone in a minimal amount of a potential solvent (e.g., ethanol, or a mixture of benzene and carbon tetrachloride) with heating.[18][19] Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.[19]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent. Heat the mixture on a hot plate with stirring, adding more solvent until the solid just dissolves.[19]

-

Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.[19]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[19]

-

Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[19] Dry the purified crystals under vacuum.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Wholesale 2-Chloro-1-phenylethanone CAS 532-27-4 Exporter and Supplier | Hongsi [hschemraw.com]

- 3. Phenacyl chloride - Wikipedia [en.wikipedia.org]

- 4. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-chloro-1-phenylethanone [stenutz.eu]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 2-Chloroacetophenone | 532-27-4 [chemicalbook.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Acetophenone, 2-chloro- [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Acetophenone, 2-chloro- [webbook.nist.gov]

- 14. Acetophenone, 2-chloro- [webbook.nist.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectral Analysis of 2-Chloroacetophenone

Introduction: Characterizing a Potent Intermediate

2-Chloroacetophenone (Phenacyl chloride), with the chemical formula C₈H₇ClO, is a crystalline solid known for its sharp, irritating odor.[1] While notoriously used as a lachrymator and the primary component in tear gas (CN gas), its significance in the scientific community lies in its role as a versatile chemical intermediate, particularly in the synthesis of pharmaceuticals and other organic compounds.[2][3] Given its reactivity and potent physiological effects, unambiguous identification and purity assessment are paramount for researchers.

This technical guide provides an in-depth analysis of the core spectroscopic data for 2-chloroacetophenone—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will move beyond a simple recitation of data points, focusing instead on the causal relationships between the molecule's structure and its spectral output. This document is designed for researchers, scientists, and drug development professionals who require a functional understanding of how to acquire, interpret, and validate the spectral signature of this important compound.

A Critical Note on Safety: 2-Chloroacetophenone is a potent irritant to the eyes, skin, and respiratory system, capable of causing severe chemical burns.[1][2][4] All handling must be conducted within a certified chemical fume hood, with appropriate personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and protective clothing.[4][5] Emergency eyewash and safety shower facilities must be immediately accessible.[4][5]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed map of the compound's carbon-hydrogen framework. By analyzing the chemical shifts, integration, and coupling patterns, we can confirm the precise arrangement of atoms.

¹H NMR Spectral Analysis

The proton NMR spectrum of 2-chloroacetophenone is relatively simple, displaying two distinct sets of signals corresponding to the aromatic protons and the aliphatic methylene protons.

-

Aromatic Protons (C₆H₅-): These five protons are located on the benzene ring. The adjacent electron-withdrawing carbonyl group deshields these protons, causing their signals to appear significantly downfield. Due to the complex coupling between the ortho, meta, and para protons, they typically resolve as a multiplet.[6]

-

Methylene Protons (-COCH₂Cl): These two protons are situated on the carbon atom between the carbonyl group and the chlorine atom. Both the carbonyl group and the highly electronegative chlorine atom exert a strong deshielding effect, shifting this signal significantly downfield. As there are no adjacent protons, this signal appears as a sharp singlet.

Table 1: Summary of ¹H NMR Spectral Data for 2-Chloroacetophenone

| Signal Assignment | Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration | Causality of Chemical Shift |

| Methylene Protons (-CH₂Cl) | ~4.75 | Singlet | 2H | Strong deshielding from adjacent C=O group and electronegative Cl atom. |

| Aromatic Protons (C₆H₅-) | ~7.45 - 8.00 | Multiplet | 5H | Deshielding from aromatic ring current and electron-withdrawing C=O group.[6] |

Data compiled from representative spectra. Exact shifts may vary based on solvent and instrument calibration.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-chloroacetophenone and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

Caption: Primary EI-MS Fragmentation Pathway.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of 2-chloroacetophenone is a clear example of the synergistic power of modern spectroscopic techniques.

-

MS confirms the molecular weight and the presence of a single chlorine atom.

-

IR definitively identifies the key functional groups: a conjugated ketone and a monosubstituted aromatic ring.

-

¹³C NMR provides a census of the unique carbon environments, confirming the presence of carbonyl, methylene, and aromatic carbons.

-

¹H NMR maps the proton structure, confirming the 5:2 ratio of aromatic to aliphatic protons and their respective chemical environments.

Together, these four analytical methods provide an unambiguous and self-validating confirmation of the structure and identity of 2-chloroacetophenone, an essential requirement for its safe handling and effective use in research and development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10757, 2-Chloroacetophenone. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). 2-Chloroacetophenone. Retrieved from [Link]

- Charkit Chemical Corporation. (n.d.). Material Safety Data Sheet: 2-Chloroacetophenone.

-

International Programme on Chemical Safety (IPCS). (2021). ICSC 0128 - 2-CHLOROACETOPHENONE. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetophenone. Retrieved from [Link]

-

StudyRaid. (n.d.). NMR Spectrum Interpretation for Acetophenone. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Acetophenone, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Acetophenone, 2-chloro- (Gas Phase IR). In NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Acetophenone, 2-chloro- (Mass Spectrum). In NIST Chemistry WebBook. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Acetophenone, 2-chloro- [ATR-IR]. In SpectraBase. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Acetophenone, 2-chloro- [1H NMR]. In SpectraBase. Retrieved from [Link]

- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.

-

The Royal Society of Chemistry. (2013). [Supporting Information]. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

-

Epistemeo. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Acetophenone, 2-chloro- [13C NMR]. In SpectraBase. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Retrieved from [Link]

-

Learning Science. (2021, September 7). NMR spectrum of acetophenone [Video]. YouTube. Retrieved from [Link]

-

SIELC Technologies. (2018). 2-Chloroacetophenone. Retrieved from [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

-

All about chemistry. (2018, December 16). NMR spectroscopy acetophenone [Video]. YouTube. Retrieved from [Link]

-

ChemSimplified. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]

-

University of Calgary. (n.d.). acetophenone (NMR Spectrum). Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

Sources

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloroacetophenone

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-chloroacetophenone, also known as phenacyl chloride (CAS 532-27-4). We will delve into the theoretical underpinnings of the spectrum, present a robust experimental protocol for sample preparation and data acquisition, and offer an expert interpretation of the spectral data. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for routine and in-depth molecular characterization.

Introduction: The Molecular Profile of 2-Chloroacetophenone

2-Chloroacetophenone (C₈H₇ClO) is an aromatic ketone featuring a chloromethyl group attached to the carbonyl carbon.[1][2] Its structure combines an electrophilic carbonyl center and a reactive alkyl halide, making it a valuable intermediate in organic synthesis, notably in the preparation of pharmaceuticals and other fine chemicals.[3] Given its reactivity, unambiguous structural confirmation is paramount, a task for which ¹H NMR spectroscopy is exceptionally well-suited. This technique provides precise information about the electronic environment, connectivity, and population of protons within the molecule.

This guide will primarily focus on 2-chloroacetophenone where the chlorine atom is on the acetyl group's alpha-carbon. For comparative purposes, we will also discuss the spectrum of an isomer, 2'-chloroacetophenone (CAS 2142-68-9), where the chlorine is substituted on the phenyl ring.[4] This comparison will highlight the diagnostic power of ¹H NMR in distinguishing between isomers.

Theoretical Analysis of the ¹H NMR Spectrum

The key to interpreting an NMR spectrum lies in understanding how a molecule's structure gives rise to distinct signals. The number of signals corresponds to the number of chemically non-equivalent proton environments, their position (chemical shift) relates to the electronic environment, the signal area (integration) corresponds to the number of protons, and the signal's splitting pattern (multiplicity) reveals information about neighboring protons.

Proton Environments in 2-Chloroacetophenone (Phenacyl Chloride)

The structure of 2-chloroacetophenone possesses a plane of symmetry through the C=O bond and the C1-C4 axis of the phenyl ring, simplifying its proton environments.

-

Aliphatic Protons (Hₐ): The two protons on the carbon adjacent to the carbonyl group and the chlorine atom (-CH₂Cl) are chemically equivalent. They have no adjacent, non-equivalent protons, so their signal is expected to be a singlet.

-

Aromatic Protons (Hₒ, Hₘ, Hₚ): The monosubstituted phenyl ring contains five protons. Due to symmetry, these are grouped into three distinct environments:

-

Two ortho protons (Hₒ), closest to the electron-withdrawing acetyl group.

-

Two meta protons (Hₘ).

-

One para proton (Hₚ).

-

Caption: Proton environments in 2-chloroacetophenone.

Proton Environments in 2'-Chloroacetophenone

In this isomer, the chlorine atom is on the phenyl ring at the ortho position. This removes the ring's symmetry, resulting in more complex signals.

-

Aliphatic Protons (Hₐ): The three protons of the methyl group (-CH₃) are equivalent and will appear as a singlet.

-

Aromatic Protons (H₃', H₄', H₅', H₆'): The ortho-disubstituted ring has four distinct aromatic protons, each giving a separate signal, typically a multiplet due to coupling with their neighbors.

Caption: Proton environments in 2'-chloroacetophenone.

Experimental Protocol: Acquiring a High-Quality Spectrum

The integrity of NMR data is fundamentally dependent on meticulous sample preparation and proper instrument setup.

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of 2-chloroacetophenone. For routine ¹H NMR, this amount provides excellent signal-to-noise in a few minutes of acquisition time.[5][6]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for this compound. The use of deuterated solvents is critical to avoid large, interfering solvent signals in the ¹H spectrum and to provide a deuterium signal for the spectrometer's lock system.[5][7]

-

Dissolution: Transfer the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[5][8] Vigorously mix the contents until the sample is fully dissolved.

-

Filtration and Transfer: To ensure magnetic field homogeneity and prevent poor shimming, the final solution must be free of particulate matter.[8] Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and filter it directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. TMS is chemically inert and its 12 equivalent protons give a sharp singlet defined as 0.0 ppm.[5][9] Alternatively, the residual protio-solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used for calibration.[7]

-

Labeling and Cleaning: Label the NMR tube clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[6]

Spectral Data and Interpretation